![molecular formula C23H26N2O5 B5069085 N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-4-butoxybenzamide](/img/structure/B5069085.png)
N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-4-butoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-4-butoxybenzamide, commonly known as BDB, is a chemical compound that has been the subject of extensive scientific research. It belongs to the family of phenylethylamine derivatives and has been found to have a wide range of biochemical and physiological effects. The purpose of
Mecanismo De Acción
The mechanism of action of BDB involves the inhibition of monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BDB are wide-ranging and complex. It has been found to have a stimulant effect on the central nervous system, leading to increased alertness and wakefulness. It has also been found to have a mood-enhancing effect, leading to increased feelings of happiness and well-being. Additionally, BDB has been found to have a range of other effects, including increased heart rate and blood pressure, increased body temperature, and decreased appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BDB in lab experiments is that it has a well-understood mechanism of action, making it a useful tool for studying the mechanisms of various neurological disorders. Additionally, BDB has been found to have a relatively low toxicity profile, making it a relatively safe compound to work with. However, one limitation of using BDB in lab experiments is that it can be difficult to obtain in large quantities, making it expensive to work with.
Direcciones Futuras
There are many potential future directions for the study of BDB. One area of interest is the potential use of BDB as a treatment for various neurological disorders, such as depression and anxiety. Additionally, BDB may have potential as a tool for studying the mechanisms of addiction and substance abuse. Finally, further research is needed to fully understand the biochemical and physiological effects of BDB, as well as its potential applications in various scientific research fields.
Métodos De Síntesis
The synthesis of BDB is a complex process that involves multiple steps. The first step is the preparation of 4-butoxybenzoyl chloride, which is then reacted with N-ethylglycine to form N-ethyl-N-(4-butoxybenzoyl)glycine. This intermediate is then reacted with 2-(1,3-benzodioxol-5-yl)acetaldehyde to form the final product, BDB.
Aplicaciones Científicas De Investigación
BDB has been extensively studied for its potential use in various scientific research applications. It has been found to have a wide range of biochemical and physiological effects, including the inhibition of monoamine oxidase enzymes, the activation of serotonin receptors, and the release of neurotransmitters such as dopamine and norepinephrine. These effects make BDB a potentially useful tool for studying the mechanisms of various neurological disorders, such as depression and anxiety.
Propiedades
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-3-5-12-28-18-9-7-17(8-10-18)22(26)25-19(23(27)24-4-2)13-16-6-11-20-21(14-16)30-15-29-20/h6-11,13-14H,3-5,12,15H2,1-2H3,(H,24,27)(H,25,26)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGRXPCXVOCAID-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B5069005.png)
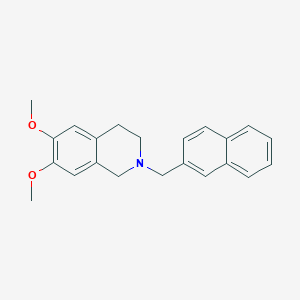
![N-(2-(3-bromophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5069021.png)
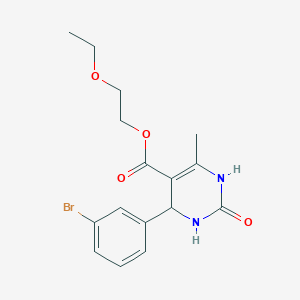
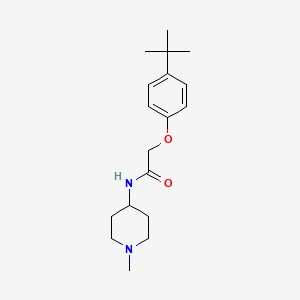
![{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5069040.png)
![N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5069042.png)
![methyl 5-chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-2-methoxybenzoate](/img/structure/B5069046.png)
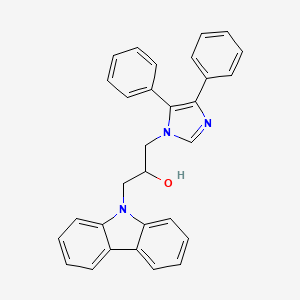
![methyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5069067.png)
![2-[isopropyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate hydrochloride](/img/structure/B5069083.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methylbenzyl)glycinamide](/img/structure/B5069089.png)
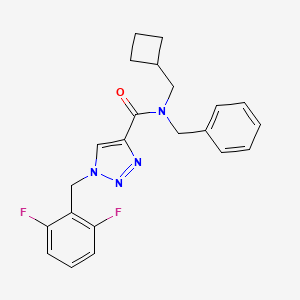
![2-[4-methyl-3-(morpholin-4-ylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5069108.png)
